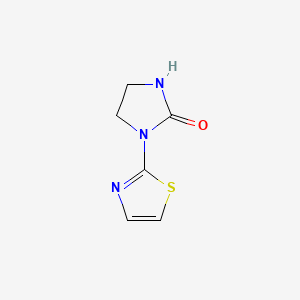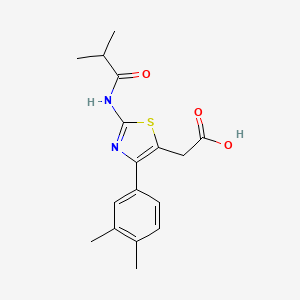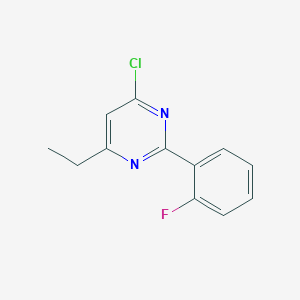
4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H12ClN3O2S. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide typically involves the reaction of 4-amino-5-chloropyridine with N-ethyl-N-methylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in a polar solvent.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation pathways .
Comparación Con Compuestos Similares
- 4-Amino-5-chloro-N-ethylpyridine-3-sulfonamide
- 4-Amino-5-chloro-N-methylpyridine-3-sulfonamide
- 4-Amino-5-chloro-N-ethyl-N-methylpyridine-2-sulfonamide
Comparison: Compared to its analogs, 4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide exhibits unique properties due to the presence of both ethyl and methyl groups on the sulfonamide moiety. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C8H12ClN3O2S |
|---|---|
Peso molecular |
249.72 g/mol |
Nombre IUPAC |
4-amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12ClN3O2S/c1-3-12(2)15(13,14)7-5-11-4-6(9)8(7)10/h4-5H,3H2,1-2H3,(H2,10,11) |
Clave InChI |
DPGGJURRYYAKMS-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)S(=O)(=O)C1=CN=CC(=C1N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B15060028.png)
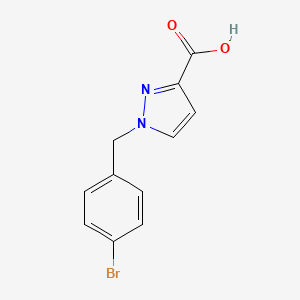
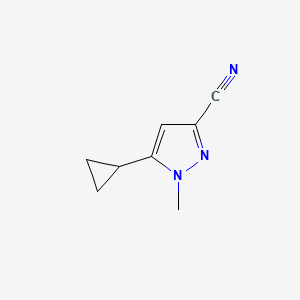
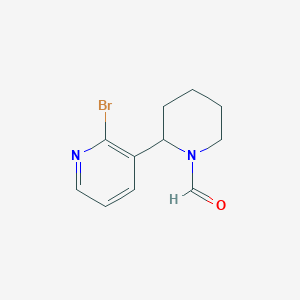
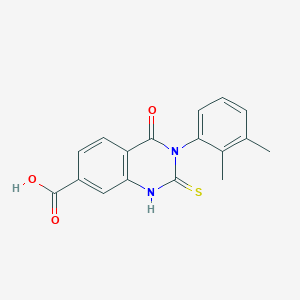
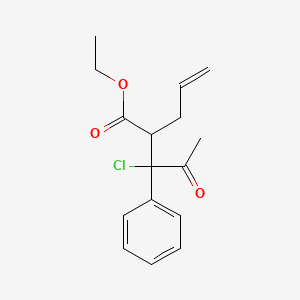
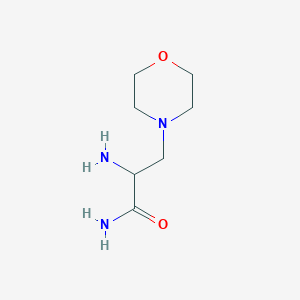
![4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol)](/img/structure/B15060065.png)
